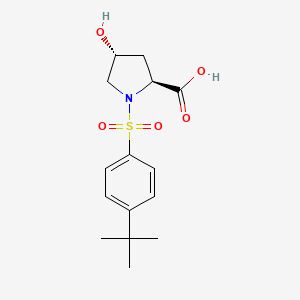

(2S,4R)-1-(4-Tert-butylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Beschreibung

This compound is a chiral pyrrolidine derivative featuring a 4-hydroxypyrrolidine-2-carboxylic acid core with a 4-tert-butylbenzenesulfonyl group at the 1-position. Its stereochemistry (2S,4R) is critical for its conformational stability and interaction with biological targets. The hydroxyl and carboxylic acid groups enable hydrogen bonding, which is essential for binding to enzymes or receptors .

Eigenschaften

IUPAC Name |

(2S,4R)-1-(4-tert-butylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c1-15(2,3)10-4-6-12(7-5-10)22(20,21)16-9-11(17)8-13(16)14(18)19/h4-7,11,13,17H,8-9H2,1-3H3,(H,18,19)/t11-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWUEWUYTCXHHH-YPMHNXCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C[C@@H](C[C@H]2C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(4-Tert-butylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

Introduction of the Tert-butylbenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using tert-butylbenzenesulfonyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-1-(4-Tert-butylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The sulfonyl group can be reduced under specific conditions.

Substitution: The tert-butylbenzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution of the sulfonyl group can lead to various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Drug Development

One of the primary applications of (2S,4R)-1-(4-Tert-butylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is in the development of pharmaceuticals. Its structural characteristics allow it to act as a building block for synthesizing biologically active compounds. Research indicates that derivatives of this compound exhibit significant activity against various diseases, including cancer and bacterial infections.

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its sulfonyl group can interact with active sites of enzymes, leading to inhibition that can be exploited in drug design. This property is particularly useful in developing inhibitors for proteases and other enzymes implicated in disease processes.

Synthesis of Peptides

The compound serves as an important intermediate in the synthesis of peptides. Its ability to form stable bonds with amino acids allows chemists to construct complex peptide structures efficiently. This application is crucial in synthesizing therapeutic peptides that can mimic natural biological processes.

Development of Catalysts

This compound has been explored as a catalyst in various organic reactions, particularly in asymmetric synthesis. Its chiral nature enables the production of enantiomerically pure compounds, which are vital in pharmaceuticals.

Protein Modification

This compound can be used to modify proteins through sulfonylation reactions, enhancing their stability and activity. Such modifications are essential in developing biopharmaceuticals where protein functionality is critical.

Research Tool

In biochemical research, this compound serves as a valuable tool for studying enzyme mechanisms and protein interactions. Its ability to selectively inhibit certain enzymes allows researchers to dissect metabolic pathways and understand disease mechanisms better.

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent anticancer activity against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through specific enzyme inhibition pathways .

Case Study 2: Enzyme Inhibitor Development

Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound effectively inhibits serine proteases involved in inflammatory responses. This finding opens avenues for developing anti-inflammatory drugs based on this scaffold .

Wirkmechanismus

The mechanism of action of (2S,4R)-1-(4-Tert-butylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Sulfonyl Group

The nature of the sulfonyl group’s aromatic substituent significantly impacts physicochemical properties and biological activity:

Key Findings :

- Lipophilicity : The tert-butyl group increases logP compared to fluoro/bromo analogs, favoring blood-brain barrier penetration in drug design .

- Stereochemical Effects : The 2S,4R configuration in the target compound contrasts with racemic bromo analogs, which may exhibit reduced target specificity due to enantiomeric interference .

- Synthetic Utility : Fluorine and bromo analogs are common intermediates in medicinal chemistry, while the tert-butyl variant is tailored for stability in proteolysis-targeting chimeras (PROTACs) .

Comparison with Hydroxyproline Derivatives

Hydroxyproline, a natural post-translational modified amino acid (4-hydroxyproline), shares the 4-hydroxypyrrolidine-2-carboxylic acid backbone but lacks the sulfonyl group. Key differences include:

- Function : Hydroxyproline stabilizes collagen via hydrogen bonding, whereas the target compound’s sulfonyl group enables covalent or ionic interactions with proteins .

- Stability : The tert-butylbenzenesulfonyl group in the target compound likely resists enzymatic degradation better than hydroxyproline’s native structure .

Comparison with Boc-Protected Analogs

Compounds like (2S,4R)-1-(tert-butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid () and (2S,4R)-4-benzyl-1-Boc-pyrrolidine-2-carboxylic acid () highlight:

- Protection Strategy : Boc (tert-butoxycarbonyl) groups are temporary protecting agents in peptide synthesis, whereas the sulfonyl group in the target compound is a permanent functional moiety .

- Applications : Boc derivatives are intermediates in drug synthesis, while the target compound’s sulfonyl group may confer protease resistance or enhance binding affinity .

Biologische Aktivität

(2S,4R)-1-(4-Tert-butylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H19NO4S

- Molecular Weight : 299.37 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonyl group enhances the compound's reactivity and binding affinity towards enzymes and receptors.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. For instance, related compounds have been shown to inhibit bacterial growth by disrupting cell wall synthesis. The presence of the tert-butylbenzene moiety may enhance lipophilicity, allowing better membrane penetration.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been observed. For example:

- Proteases : Compounds with similar structures have been reported to inhibit serine proteases, which play crucial roles in various physiological processes.

- Glycosyltransferases : Research indicates that certain pyrrolidine derivatives can modulate glycosylation pathways, impacting metabolic processes in plants and potentially in human cells as well.

Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated the antimicrobial activity of various pyrrolidine derivatives against common pathogens. The results indicated that compounds structurally similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Study 2: Enzyme Interaction

Another research focused on the interaction of pyrrolidine derivatives with glycosyltransferases. The findings suggested that these compounds could serve as effective inhibitors, potentially useful in modifying plant metabolism for enhanced production of secondary metabolites .

Data Table: Biological Activities

Q & A

Basic: What are the recommended synthetic pathways for (2S,4R)-1-(4-tert-butylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves stereoselective steps starting from L-proline derivatives. Key steps include:

- Chiral Induction : Use L-proline as a chiral template to establish the (2S,4R) configuration.

- Protection/Deprotection : Introduce the tert-butylbenzenesulfonyl group via sulfonylation under basic conditions (e.g., pyridine/DMAP).

- Hydroxylation : Selective oxidation or hydroxylation at the 4-position using oxidizing agents like m-CPBA or enzymatic methods to retain stereochemistry .

- Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization to achieve ≥95% purity. Validate with HPLC and chiral stationary phases to confirm enantiomeric excess .

Advanced: How does the stereochemistry at C2 and C4 influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The (2S,4R) configuration creates a rigid pyrrolidine ring, affecting transition-state geometry:

- Steric Hindrance : The tert-butylbenzenesulfonyl group at C1 and hydroxyl at C4 restrict access to the C2 carboxylate, favoring axial over equatorial attack in SN2 reactions.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify nucleophilic attack sites .

- Experimental Validation : Compare reaction rates with diastereomers (e.g., 2R,4S) under identical conditions (solvent, temperature) to isolate stereochemical effects .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- HPLC : Use a chiral column (e.g., Chiralpak IA) with UV detection (λ = 210–254 nm) to confirm enantiopurity .

- NMR : Assign stereochemistry via - and -NMR, focusing on coupling constants (e.g., ) and NOESY correlations between C4-OH and the sulfonyl group .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular formula (CHNOS) and detect fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported toxicity profiles of structurally similar sulfonylated pyrrolidines?

Methodological Answer:

- Literature Meta-Analysis : Cross-reference SDS data (e.g., conflicting GHS classifications in vs. ) and identify variables (purity, assay protocols).

- In Silico Tox Prediction : Use tools like ADMETlab 2.0 to predict acute toxicity (LD) and compare with experimental data .

- In Vitro Testing : Conduct MTT assays on HEK293 or HepG2 cells to assess cytotoxicity at varying concentrations (0.1–100 µM) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .

- Ventilation : Maintain airflow >0.5 m/s to prevent vapor accumulation (OSHA standards) .

Advanced: What strategies optimize the compound’s solubility for in vitro biological assays?

Methodological Answer:

- Co-Solvent Systems : Test DMSO:PBS (e.g., 10:90 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- pH Adjustment : Titrate to pH 7.4 using NaOH/HCl to ionize the carboxylate group and improve hydrophilicity .

- Dynamic Light Scattering (DLS) : Measure particle size distribution post-solubilization to confirm stability .

Basic: How is the tert-butylbenzenesulfonyl group introduced regioselectively?

Methodological Answer:

- Reagent Choice : React 4-tert-butylbenzenesulfonyl chloride with the pyrrolidine amine in anhydrous DCM, using triethylamine as a base .

- Kinetic Control : Maintain temperature at 0–5°C to minimize diastereomer formation. Monitor via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) .

Advanced: How can the compound’s neuroprotective activity be mechanistically studied?

Methodological Answer:

- In Vitro Models : Use SH-SY5Y cells exposed to Aβ oligomers. Pretreat with the compound (1–50 µM) and measure caspase-3 activity via fluorometric assays .

- Molecular Docking : Simulate binding to NMDA receptors (PDB: 2A5S) using AutoDock Vina to identify key interactions (e.g., hydrogen bonding with GluN2B) .

- ROS Scavenging : Quantify intracellular ROS with DCFH-DA fluorescence in HO-stressed neurons .

Basic: What storage conditions preserve the compound’s stability?

Methodological Answer:

- Temperature : Store at −20°C in amber vials to prevent photodegradation .

- Desiccation : Use vacuum-sealed containers with silica gel to limit hydrolysis of the sulfonyl group .

Advanced: How do substituent variations (e.g., 4-fluorobenzyl vs. 4-bromobenzyl) impact biological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.